

# Seviteronel dose reduction strategies 450mg 600mg 750mg

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Seviteronel

CAS No.: 1610537-15-9

Cat. No.: S548885

[Get Quote](#)

## Seviteronel Dosing and Reduction Strategies

The table below summarizes the recommended Phase 2 doses and reduction strategies for **seviteronel** based on clinical trials:

| Patient Population    | Recommended Phase 2 Dose (RP2D) | Dose Reduction Strategy                                         | Primary Reason for Reduction                                                               | Supporting Clinical Context                                                       |
|-----------------------|---------------------------------|-----------------------------------------------------------------|--------------------------------------------------------------------------------------------|-----------------------------------------------------------------------------------|
| Women (Breast Cancer) | 450 mg once daily [1] [2]       | De-escalation from 750 mg/600 mg after DLTs [1] [2]             | CNS toxicities (delirium, mental status changes) [1] [2]                                   | RP2D established in a Phase 1 study (NCT02580448); 450 mg was well-tolerated [2]. |
| Men (Prostate Cancer) | 600 mg once daily [3] [4]       | Protocol amendment from 750 mg to 600 mg QD due to toxicity [5] | High rate of discontinuation due to toxicity (e.g., concentration impairment, fatigue) [5] | 600 mg QD was generally well-tolerated in a Phase 1 study of men with CRPC [4].   |

| Patient Population           | Recommended Phase 2 Dose (RP2D)                     | Dose Reduction Strategy                                | Primary Reason for Reduction                                        | Supporting Clinical Context                                                                                                |
|------------------------------|-----------------------------------------------------|--------------------------------------------------------|---------------------------------------------------------------------|----------------------------------------------------------------------------------------------------------------------------|
| <b>Men (Prostate Cancer)</b> | <i>Initial:</i> 450 mg twice daily (with titration) | Protocol amendment to switch from BID to QD dosing [5] | Poor tolerability and frequent dose reductions with BID regimen [5] | An earlier study used a BID regimen with titration, but this was abandoned for a flat QD dose to improve tolerability [5]. |

## Dose Reduction Decision Pathway

The workflow below outlines the steps for managing **seviteronel** treatment and dose adjustments based on clinical trial protocols.



[Click to download full resolution via product page](#)

## Frequently Asked Questions (FAQs)

**What were the most common adverse events (AEs) leading to dose adjustments?** The toxicity profile differed somewhat between men and women. In men, the most common AEs included **fatigue, dizziness, blurred vision, and dysgeusia (taste disturbance)** [4]. In a specific study of men with mCRPC post-enzalutamide, frequent AEs also included **concentration impairment, tremor, and nausea**, which led to a high discontinuation rate [5]. In women, the most common AEs were **tremor, nausea, vomiting, and fatigue**, with more severe **CNS toxicities** like delirium and confusional state acting as DLTs at higher doses [1] [2].

**Why is the recommended dose different for men and women?** A population pharmacokinetic analysis found that both **sex and body weight** were significant covariates on **seviteronel** clearance [6]. This means that, for a given dose, the drug exposure level in the body differs between men and women. To achieve a similar therapeutic window and ensure tolerability, a lower RP2D of 450 mg QD was established for women, while 600 mg QD was recommended for men [6] [2] [4].

**Was seviteronel administered with steroids?** Unlike some other CYP17 inhibitors (e.g., abiraterone), the early-phase clinical trials for **seviteronel** in the provided sources aimed to administer it **without routine oral steroids** [5]. However, later studies and the RP2D for future trials incorporated co-administration with **low-dose dexamethasone (0.5 mg QD)** [5] [6]. This was likely to help manage certain hormonal side effects or improve the therapeutic index.

**What was the clinical activity at the reduced doses?**

- In **women with breast cancer** at the 450 mg QD dose, 4 out of 7 subjects achieved clinical benefit (stable disease or better) at 16 or 24 weeks, though no objective tumor responses were reported [2].
- In **men with prostate cancer**, the 600 mg QD dose showed preliminary activity, but a subsequent Phase 2 trial in enzalutamide-resistant mCRPC was terminated early due to significant toxicity and limited clinical efficacy (only 1 of 17 patients had a PSA decline >50%) [5].

### **Need Custom Synthesis?**

Email: [info@smolecule.com](mailto:info@smolecule.com) or [Request Quote Online](#).

## References

1. Phase 1 study of seviteronel, a selective CYP17 lyase and ... [pubmed.ncbi.nlm.nih.gov]
2. Phase 1 Study of Seviteronel, a Selective CYP17 Lyase ... [pmc.ncbi.nlm.nih.gov]
3. Phase i study of seviteronel , a selective CYP17 lyase and androgen... [experts.umn.edu]
4. Phase I Study of Seviteronel, a Selective CYP17 Lyase and ... [pubmed.ncbi.nlm.nih.gov]
5. A Phase 2 Study of Seviteronel (INO-464) in Patients with Metastatic... [pmc.ncbi.nlm.nih.gov]
6. A population pharmacokinetic analysis of the oral CYP17 ... [pmc.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [Seviteronel dose reduction strategies 450mg 600mg 750mg].

Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b548885#seviteronel-dose-reduction-strategies-450mg-600mg-750mg>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)